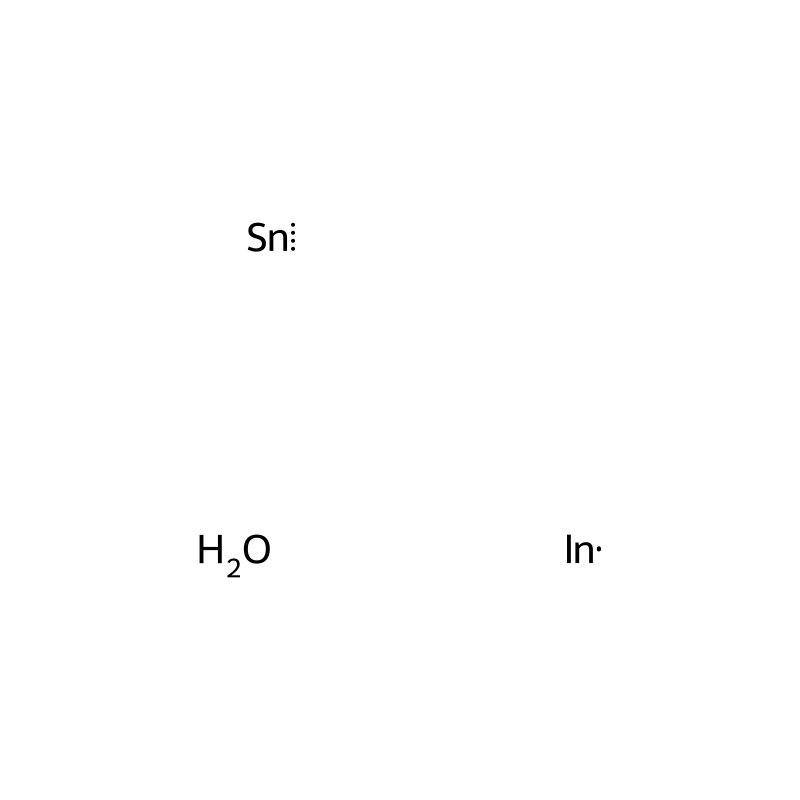Tin indium oxide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Tin indium oxide is a ternary compound composed of indium, tin, and oxygen, commonly referred to as indium tin oxide. It is primarily known for its unique properties as a transparent conducting oxide. The typical composition of this compound is approximately 74% indium, 8% tin, and 18% oxygen by weight. In its thin film form, it is colorless and transparent, while bulk forms can appear yellowish or grayish. Notably, tin indium oxide exhibits a high degree of electrical conductivity and optical transparency, making it an essential material in various electronic applications, including touch screens and flat panel displays .
The primary mechanism of action for ITO in scientific research lies in its ability to conduct electricity while remaining transparent. This allows it to function as a transparent electrode in various optoelectronic devices.
Here are some specific examples:
- Light Emitting Diodes (LEDs) and Organic LEDs (OLEDs): ITO acts as the transparent anode, injecting holes (positive charge carriers) into the light-emitting layer [].
- Liquid Crystal Displays (LCDs): ITO serves as the transparent conducting layer on the glass substrate, controlling the passage of light through the liquid crystal [].
- Solar Cells: ITO functions as the transparent electrode for collecting photogenerated current [].
While ITO is generally considered a stable material, some safety concerns exist:
- Indium Dust: Exposure to indium dust during ITO deposition processes can cause respiratory problems.
- Environmental Impact: Indium is a relatively rare element, and mining for indium can have environmental consequences. Research is ongoing to develop alternative TCO materials.
Optoelectronic Devices:
ITO plays a crucial role in numerous optoelectronic devices, including:
- Thin-film transistors (TFTs): ITO's high conductivity and transparency make it a preferred choice for transparent electrodes in TFTs, fostering research on flexible and transparent displays .
- Light-emitting diodes (LEDs): ITO's efficient charge injection and extraction capabilities contribute to research advancements in organic LEDs (OLEDs) and perovskite LEDs .
- Solar cells: ITO's transparency allows light to pass through while conducting electricity, making it valuable for research in developing efficient and transparent solar cells .
Plasmonics:
ITO's ability to support surface plasmons, collective oscillations of electrons at the metal-dielectric interface, enables research in various plasmonic applications, such as:
- Metamaterials: ITO's plasmonic properties are utilized in designing and characterizing metamaterials, artificially engineered materials with tailored electromagnetic properties for applications like cloaking and negative refraction .
- Biosensors: ITO's surface plasmon resonance (SPR) properties are exploited in developing highly sensitive biosensors for detecting biomolecules like proteins and DNA .
Other Research Areas:
Beyond the aforementioned applications, ITO is actively explored in various other research areas, including:
Several methods are employed to synthesize tin indium oxide:
- Physical Vapor Deposition: This technique involves depositing thin films of the compound onto substrates using methods like electron beam evaporation or sputtering.
- Sol-Gel Process: A chemical solution undergoes hydrolysis and polymerization to form a gel that can be dried and calcined to produce the oxide.
- Hydrothermal Synthesis: This method utilizes high-pressure and temperature conditions to facilitate the growth of tin indium oxide crystals from aqueous solutions.
- Chemical Vapor Deposition: Gaseous precursors react in a controlled environment to form thin films of the compound on various substrates .
Tin indium oxide has a wide range of applications due to its unique properties:
- Transparent Conducting Electrodes: Used extensively in touch screens, liquid crystal displays (LCDs), and organic light-emitting diodes (OLEDs).
- Solar Cells: Acts as a transparent electrode in photovoltaic devices.
- Antistatic Coatings: Employed in various electronic devices to prevent static electricity buildup.
- Sensors: Utilized in gas sensors and other electronic sensors due to its conductive properties .
Studies on the interactions of tin indium oxide with various substances have revealed important insights into its chemical behavior:
- Etching Kinetics: Research has characterized the kinetics of etching tin indium oxide films using acidic solutions, highlighting how different pH levels affect material removal rates .
- Corrosion Resistance: Investigations into the corrosion behavior of tin indium oxide films indicate their stability under certain environmental conditions but vulnerability under acidic environments .
- Electrochemical Properties: Tin indium oxide has been studied for its electrochemical stability in various electrolytic environments, which is crucial for its application in electronic devices .
Tin indium oxide shares similarities with several other compounds that exhibit transparent conducting properties. Here are some notable comparisons:
| Compound | Composition | Unique Properties |
|---|---|---|
| Tin Oxide | Tin and Oxygen | Lower conductivity compared to tin indium oxide |
| Zinc Oxide | Zinc and Oxygen | Often used as an alternative due to lower cost |
| Aluminum-Doped Zinc Oxide | Zinc Oxide with Aluminum | Higher electron mobility than tin indium oxide |
| Indium Oxide | Indium and Oxygen | Similar optical properties but less conductive |
| Gallium-Doped Zinc Oxide | Zinc Oxide with Gallium | Improved conductivity over undoped zinc oxide |
Tin indium oxide is unique due to its optimal balance of transparency and conductivity, making it more suitable for applications requiring both characteristics compared to alternatives like zinc oxide or aluminum-doped zinc oxide .







